2-chloro-4-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid is a complex organic compound that features a chlorinated benzoic acid core with a furan ring and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 2-phenylacetylhydrazine with an aldehyde or ketone to form the hydrazone.
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Chlorination and Benzoic Acid Formation: The final step involves the chlorination of the benzoic acid derivative, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan ring and chlorinated benzoic acid moiety can also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-thienyl)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-pyrrolyl)benzoic acid: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 2-chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the furan ring, hydrazone linkage, and chlorinated benzoic acid core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H15ClN2O4 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-chloro-4-[5-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H15ClN2O4/c21-17-11-14(6-8-16(17)20(25)26)18-9-7-15(27-18)12-22-23-19(24)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
COBBABPVHYMWCQ-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.